molecular formula C12H17FN2O8S2 B15344075 [(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate CAS No. 23721-20-2

[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate

Cat. No.: B15344075
CAS No.: 23721-20-2
M. Wt: 400.4 g/mol
InChI Key: WMBJSDQAESMIML-UHFFFAOYSA-N
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Description

[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate is a chemical compound with the molecular formula C12H17FN2O8S2

Preparation Methods

The synthesis of [(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate typically involves a series of chemical reactions. One common method includes the reaction of 3-fluoro-4-nitroaniline with diethanolamine, followed by the introduction of methanesulfonyl chloride under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common reagents used in these reactions include hydrogen gas for reduction, halogens for substitution, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include the inhibition or activation of specific biochemical processes. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.

Comparison with Similar Compounds

[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate can be compared with similar compounds such as:

    [(3-Methyl-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate: This compound has a methyl group instead of a fluoro group, leading to different chemical and biological properties.

    [(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

23721-20-2

Molecular Formula

C12H17FN2O8S2

Molecular Weight

400.4 g/mol

IUPAC Name

2-[3-fluoro-N-(2-methylsulfonyloxyethyl)-4-nitroanilino]ethyl methanesulfonate

InChI

InChI=1S/C12H17FN2O8S2/c1-24(18,19)22-7-5-14(6-8-23-25(2,20)21)10-3-4-12(15(16)17)11(13)9-10/h3-4,9H,5-8H2,1-2H3

InChI Key

WMBJSDQAESMIML-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C1=CC(=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

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